molecular formula C18H23N3O6S3 B1616487 N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-cystine CAS No. 32442-99-2

N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-cystine

Cat. No.: B1616487
CAS No.: 32442-99-2
M. Wt: 473.6 g/mol
InChI Key: USWIMCHOXDPGKC-KBPBESRZSA-N
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Description

N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-cystine is a compound that features a naphthalene ring substituted with a dimethylamino group and a sulfonyl group, which is further linked to the amino acid L-cystine. This compound is known for its fluorescent properties and is widely used in biochemical research, particularly in the study of protein interactions and dynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-cystine typically involves the reaction of 5-(dimethylamino)-1-naphthalenesulfonyl chloride with L-cystine. The reaction is carried out in an organic solvent such as acetonitrile, with the presence of a base like sodium hydrogen carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-cystine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines and other nucleophiles are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Dithiothreitol (DTT) or other reducing agents are used for reduction reactions.

Major Products

Scientific Research Applications

N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-cystine is extensively used in scientific research due to its fluorescent properties. Some key applications include:

Mechanism of Action

The primary mechanism of action of N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-cystine involves its ability to form stable fluorescent adducts with amino groups in proteins and other biomolecules. The compound’s fluorescence properties allow it to act as a probe, enabling the detection and analysis of molecular interactions and dynamics. The dimethylamino group enhances the compound’s fluorescence, making it highly sensitive and suitable for various analytical techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a fluorescent naphthalene ring and the amino acid L-cystine. This structure allows it to interact specifically with proteins and other biomolecules, making it highly valuable in biochemical research. Its enhanced fluorescence and stability compared to other similar compounds make it a preferred choice for many applications .

Properties

CAS No.

32442-99-2

Molecular Formula

C18H23N3O6S3

Molecular Weight

473.6 g/mol

IUPAC Name

(2R)-2-amino-3-[[(2R)-2-carboxy-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]disulfanyl]propanoic acid

InChI

InChI=1S/C18H23N3O6S3/c1-21(2)15-7-3-6-12-11(15)5-4-8-16(12)30(26,27)20-14(18(24)25)10-29-28-9-13(19)17(22)23/h3-8,13-14,20H,9-10,19H2,1-2H3,(H,22,23)(H,24,25)/t13-,14-/m0/s1

InChI Key

USWIMCHOXDPGKC-KBPBESRZSA-N

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CSSC[C@@H](C(=O)O)N)C(=O)O

SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CSSCC(C(=O)O)N)C(=O)O

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CSSCC(C(=O)O)N)C(=O)O

32442-99-2

Origin of Product

United States

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